REACTION_SMILES
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[CH3:14][NH:15][CH3:16].[CH3:17][CH2:18][OH:19].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]2[c:12]([cH:13]1)[C:10](=[O:11])[O:9][CH2:8]2>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH2:8][OH:9])[c:12]([C:10](=[O:11])[N:15]([CH3:14])[CH3:16])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OCc2ccc([N+](=O)[O-])cc21
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Name
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Type
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product
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Smiles
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CN(C)C(=O)c1cc([N+](=O)[O-])ccc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |